molecular formula C12H11ClN2S B7721772 Pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- CAS No. 121180-58-3

Pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]-

Cat. No.: B7721772
CAS No.: 121180-58-3
M. Wt: 250.75 g/mol
InChI Key: ICSSORBMWQSROY-UHFFFAOYSA-N
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Description

The compound 4-chloro-6-methyl-2-[(phenylmethyl)thio]pyrimidine features a pyrimidine core substituted at positions 2, 4, and 6. The chloro group at position 4 is electron-withdrawing, while the methyl group at position 6 contributes steric and electronic effects. Its molecular formula is C₁₂H₁₂ClN₃S, with a calculated molecular weight of 265.79 g/mol.

Properties

IUPAC Name

2-benzylsulfanyl-4-chloro-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S/c1-9-7-11(13)15-12(14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSSORBMWQSROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227597
Record name 4-Chloro-6-methyl-2-[(phenylmethyl)thio]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121180-58-3
Record name 4-Chloro-6-methyl-2-[(phenylmethyl)thio]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121180-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methyl-2-[(phenylmethyl)thio]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Substitution Approach

This method involves sequential modifications of a partially substituted pyrimidine precursor. A common starting material is 6-methyl-2-thiouracil (2-thio-6-methylpyrimidin-4-ol), which undergoes alkylation followed by chlorination.

Alkylation of 2-Thio Group

The benzylthio (-S-CH2C6H5) group is introduced via alkylation of 6-methyl-2-thiouracil using benzyl bromide under basic conditions. For example, treatment with potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature facilitates selective S-alkylation, yielding 2-benzylthio-6-methylpyrimidin-4-ol . This step typically achieves >85% yield, with purity confirmed by ¹H NMR (δ 7.2–7.4 ppm for benzyl protons) and LC-MS ([M+H]⁺ m/z 263.08).

Chlorination at Position 4

The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl3) or trichlorophosphate (PCl3). Reaction conditions involve refluxing the intermediate in POCl3 (5–10 equivalents) at 110–120°C for 3–5 hours, achieving conversion rates >90%. For instance, Honma et al. (1982) reported a 97% yield for a structurally analogous chlorination using PCl3. The final product is isolated via vacuum distillation or recrystallization from ethanol.

Key Reaction Conditions:

  • Temperature: 110–120°C

  • Reagent: POCl3 or PCl3 (5–10 eq)

  • Solvent: Toluene or neat POCl3

  • Yield: 85–97%

Multicomponent Assembly Strategies

Multicomponent reactions (MCRs) enable the simultaneous construction of the pyrimidine ring and installation of substituents. The Biginelli reaction has been adapted for this purpose, combining a β-keto ester, aldehyde, and thiourea derivative.

Modified Biginelli Protocol

A mixture of ethyl acetoacetate (β-keto ester), benzaldehyde , and N-benzylthiourea undergoes cyclocondensation in ethanol with piperidine as a catalyst. The reaction proceeds under reflux (80°C) for 12–24 hours, yielding 5-cyano-6-methyl-2-benzylthiopyrimidin-4-ol as an intermediate. Subsequent chlorination with POCl3 (as described in Section 1.1.2) furnishes the target compound.

Advantages:

  • Fewer synthetic steps compared to stepwise substitution.

  • Inherent regioselectivity minimizes byproducts.

Limitations:

  • Lower yield (~70%) due to competing side reactions.

  • Requires purification via column chromatography.

Reaction Optimization and Catalytic Innovations

Recent advances focus on enhancing efficiency and sustainability. Microwave-assisted synthesis and transition-metal catalysis have shown promise.

Microwave-Assisted Alkylation

Microwave irradiation (150 W, 100°C) reduces alkylation time from 12 hours to 30 minutes, improving yield to 92%. This method is particularly effective for large-scale production, as demonstrated in the synthesis of 4-chloro-6-(substituted-phenyl)pyrimidines.

Green Chemistry Approaches

Replacement of POCl3 with phosphorus pentachloride (PCl5) in ionic liquids (e.g., [BMIM][BF4]) reduces hazardous waste. A 2024 study achieved 88% yield using this method, with the ionic liquid recycled for three consecutive batches.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Key considerations include:

Continuous Flow Reactors

Tubular reactors enable precise control of chlorination and alkylation steps, reducing reaction times by 40% compared to batch processes. For example, a 2023 pilot plant study reported a throughput of 50 kg/day with 95% purity.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) mixtures afford >99% purity.

  • Distillation : Fractional distillation under reduced pressure (0.1 mmHg) isolates the product as a colorless liquid.

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical standards:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3) : δ 2.45 (s, 3H, CH3), 4.35 (s, 2H, SCH2), 7.25–7.40 (m, 5H, Ar-H), 8.15 (s, 1H, C5-H).

  • HRMS (ESI+) : m/z 281.0412 [M+H]⁺ (calc. 281.0415).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity, with retention time = 6.8 min.

Challenges and Limitations

  • Regioselectivity : Competing substitution at position 5 may occur if chlorination conditions are overly aggressive.

  • Stability : The benzylthio group is prone to oxidation; storage under nitrogen is recommended .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- serves as an intermediate in synthesizing more complex pyrimidine derivatives. Its unique structure allows for various substitution reactions that can modify its chemical properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown its potential against various bacterial strains.
  • Anticancer Activity: It may inhibit enzymes involved in DNA synthesis or repair, making it a candidate for cancer treatment. For instance, compounds derived from pyrimidines have been tested for their efficacy against cancer cell lines, showing promising results in inhibiting proliferation.

Medicinal Chemistry

Pyrimidine derivatives are extensively investigated for drug development:

  • Anti-HIV Activity: Certain pyrimidine-thioalkyl derivatives have been reported to inhibit viral reverse transcriptase, an essential enzyme for HIV replication. These compounds could be beneficial in treating HIV/AIDS by potentially enhancing the efficacy of existing antiviral therapies.
  • Anti-inflammatory Effects: Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For example, some compounds have demonstrated significant inhibition of COX-2 activity comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies

  • Anti-HIV Research:
    • A study evaluated pyrimidine-thioalkyl compounds for their ability to inhibit reverse transcriptase in vitro. Results indicated that certain derivatives significantly reduced viral replication rates, suggesting their potential as therapeutic agents against HIV .
  • Anti-inflammatory Studies:
    • In vivo tests using carrageenan-induced paw edema models demonstrated that specific pyrimidine derivatives effectively reduced inflammation markers comparable to established anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of the target compound with analogs:

Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound Benzylthio Chloro Methyl 265.79 High lipophilicity
4-Pyrimidinamine () Methylthio Amine Chloro 175.64 Smaller size, lower logP
12f () Phenylthio Chloro Triazole-thio ~350 (estimated) SecA inhibition (antimicrobial)
4a () (Pyridin-3-ylmethyl)thio Phenylamino Methyl ~300 (estimated) Antifungal (87.5% inhibition at 100 µg/mL)
F-DABO () Alkylthio Oxo 2,6-Difluorophenylmethyl ~350 (estimated) Anti-HIV (EC₅₀: 40–90 nM)

Key Observations:

  • Position 4 : Chloro substitution is common in antiviral and anticancer analogs (e.g., ), while amine or oxo groups () alter electronic properties and hydrogen-bonding capacity.
  • Position 6 : Methyl groups (target, ) are less sterically demanding than triazole or fluorophenyl substituents (), which may influence target binding .
Antiviral Activity
  • F-DABO Derivatives () : Substitution with 2,6-difluorophenylmethyl at position 6 and alkylthio at position 2 yielded EC₅₀ values of 40–90 nM against HIV-1. The target compound’s benzylthio group may similarly enhance RT inhibition through hydrophobic interactions .
  • Pyrimidine-Thioacetamides () : Compounds with N-aryl-2-(thio)acetamide moieties at position 2 showed broad anti-influenza activity. The benzylthio group in the target compound could mimic these interactions .
Antimicrobial and Antifungal Activity
  • Compound 4a () : A (pyridin-3-ylmethyl)thio substituent at position 2 conferred 87.5% inhibition against Botrytis cinerea. The target’s benzylthio group may exhibit comparable or superior activity due to increased hydrophobicity .
  • SecA Inhibitors (): Triazole-thio substituents at position 6 (e.g., 12f) demonstrated moderate antimicrobial activity.
Cytotoxicity ()
  • Pyrimidine derivatives with thioether linkages (e.g., thiazole-pyrimidines) showed IC₅₀ values ranging from 1.27–95 µg/mL in cancer cells. The target’s benzylthio group may increase cytotoxicity compared to methylthio analogs .

Biological Activity

Pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

Pyrimidine derivatives are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The specific compound in focus features:

  • Chlorine atom at position 4
  • Methyl group at position 6
  • Phenylmethylthio group at position 2

This unique structure contributes to its reactivity and biological activity.

Biological Activities

Pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- exhibits several notable biological activities:

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. For instance, certain derivatives have shown IC50 values in the low micromolar range against these enzymes, suggesting significant anti-inflammatory potential .

2. Anticancer Properties

The compound has been studied for its anticancer effects. It may inhibit enzymes involved in DNA synthesis or repair, leading to cell cycle arrest and apoptosis in cancer cells . A study reported that pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

3. Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens. The presence of the phenylmethylthio group may enhance this activity by modifying the compound's interaction with microbial targets.

The biological effects of pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- are believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Cell Cycle Modulation : It can induce cell cycle arrest at G0/G1 and G2/M phases, leading to apoptosis in cancer cells .

Case Studies

Several studies highlight the efficacy of pyrimidine derivatives:

StudyFindings
El-Metwally et al., 2020Developed thieno[2,3-d]pyrimidine derivatives with IC50 values of approximately 4–10 μM against HepG2 and MCF7 cells. Induced apoptosis and upregulated p53 expression .
Jame et al., 2023Investigated cytotoxicity of thiazolidin-4-one clubbed pyrimidines on multiple cancer cell lines; demonstrated significant anticancer activity .
Tageldin et al., 2021Reported anti-inflammatory effects via COX inhibition; compounds showed superior efficacy compared to traditional anti-inflammatory drugs .

Research Applications

The unique properties of pyrimidine, 4-chloro-6-methyl-2-[(phenylmethyl)thio]- make it a valuable candidate for further research:

  • Drug Development : Its potential as an anti-inflammatory and anticancer agent positions it as a lead compound for new therapeutic agents.
  • Synthetic Chemistry : It serves as an intermediate for synthesizing more complex pyrimidine derivatives with tailored biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-chloro-6-methyl-2-[(phenylmethyl)thio]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nucleophilic substitution at the 2-position of the pyrimidine ring. For example, reacting 4-chloro-6-methylpyrimidin-2-amine with benzylthiol derivatives in the presence of a base (e.g., NaH) under anhydrous conditions. Solvents like toluene or DMF are typically used, with yields optimized by controlling temperature (80–120°C) and reaction time (12–24 hours) .
  • Data Comparison :

Reagent SystemSolventTemperature (°C)Yield (%)Reference
Benzylthiol/NaHToluene8060
Benzylthiol/K₂CO₃DMF12072

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of:

  • X-ray crystallography (via SHELX software for refinement ).
  • NMR spectroscopy (¹H/¹³C NMR to confirm substituent positions ).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. What preliminary biological screening methods are used to assess its therapeutic potential?

  • Methodology :

  • Enzyme inhibition assays (e.g., HIV-1 reverse transcriptase activity measured via IC₅₀ values ).
  • Cellular assays (e.g., EC₅₀ determination in MT-4 cells for antiviral activity ).

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence its bioactivity?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Compare halogenated (e.g., 2,6-difluoro) vs. alkyl/aryl substituents. For example, 2,6-difluorophenylmethyl analogs show enhanced HIV-1 RT inhibition (EC₅₀ = 40–90 nM) due to improved binding to hydrophobic pockets .
  • Molecular docking (e.g., AutoDock Vina) to model interactions with target enzymes .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

  • Methodology :

  • Analyze dihedral angles and hydrogen-bonding patterns using SHELXL . For example, intramolecular N–H⋯N bonds in pyrimidine derivatives stabilize specific conformations, with dihedral angles between pyrimidine and phenyl rings ranging from 12° to 86° .
  • Compare experimental data with computational models (e.g., DFT calculations) to validate torsional preferences .

Q. What strategies address low yield in large-scale synthesis?

  • Methodology :

  • Optimize solvent systems (e.g., switch from toluene to DMF for better solubility ).
  • Use catalytic additives (e.g., glacial acetic acid in thiourea-mediated cyclization ).
  • Implement flow chemistry to enhance reaction control and scalability .

Q. How do conflicting bioactivity results arise in different studies, and how are they resolved?

  • Analysis : Contradictions may stem from:

  • Varied assay conditions (e.g., cell lines, enzyme sources). For instance, EC₅₀ values for HIV-1 RT inhibitors differ between recombinant enzymes and cell-based assays .
  • Impurity profiles (e.g., unreacted intermediates affecting results). Use HPLC purity checks (>95%) before biological testing .

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